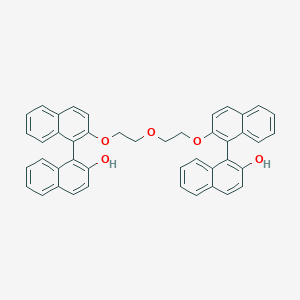
5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of indole derivatives and has a molecular weight of 340.28 g/mol.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins in the body. It has also been suggested that it may act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to have antibacterial properties and inhibit the growth of certain bacteria. In addition, it has been found to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole in lab experiments is its high purity and relatively simple synthesis method. It is also relatively stable and can be stored for extended periods without degradation. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.
Direcciones Futuras
There are several future directions for the study of 5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole. One potential direction is to further explore its anti-cancer properties and its potential use in cancer therapy. Another potential direction is to study its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to explore its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole involves the reaction of 2-methyl-3-(phenylsulfanyl)-1H-indole with bromine in the presence of a catalyst. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The synthesis method is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
Fórmula molecular |
C15H12BrNS |
|---|---|
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C15H12BrNS/c1-10-15(18-12-5-3-2-4-6-12)13-9-11(16)7-8-14(13)17-10/h2-9,17H,1H3 |
Clave InChI |
HZHJEYSVYMIXJU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)SC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C2=C(N1)C=CC(=C2)Br)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-3,5',7'-trimethyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B287796.png)


![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)

![4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione](/img/structure/B287807.png)






![2,2'-Oxybis[(2'-{methoxymethoxy}-1,1'-binaphthalen-2-yloxy)ethylene]](/img/structure/B287816.png)
